molecular formula C19H11ClN4O4 B6091582 4-chloro-3-nitro-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

4-chloro-3-nitro-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

Cat. No.: B6091582
M. Wt: 394.8 g/mol
InChI Key: LOQFQFHOGZCGIN-UHFFFAOYSA-N
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Description

4-chloro-3-nitro-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with a chloro and nitro group, and an oxazolo-pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-nitro-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide typically involves multiple steps:

    Nitration and Chlorination: The initial step involves the nitration of a benzene ring followed by chlorination to introduce the nitro and chloro groups.

    Formation of Oxazolo-pyridine Moiety: The oxazolo-pyridine ring is synthesized separately through a series of cyclization reactions involving pyridine derivatives.

    Coupling Reaction: The final step involves coupling the benzamide core with the oxazolo-pyridine moiety under specific conditions, often using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-nitro-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide can undergo various chemical reactions:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under basic conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazolo-pyridine moiety, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydroxide, amines, thiols.

    Oxidation: Potassium permanganate, hydrogen peroxide.

Major Products

    Reduction: 4-amino-3-nitro-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the oxazolo-pyridine moiety.

Scientific Research Applications

4-chloro-3-nitro-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.

Mechanism of Action

The mechanism of action of 4-chloro-3-nitro-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active site of enzymes, inhibiting their activity. The nitro and chloro groups, along with the oxazolo-pyridine moiety, contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-nitropyridine: Shares the chloro and nitro groups but lacks the benzamide and oxazolo-pyridine moieties.

    4-chloro-3-nitrobenzonitrile: Similar in having the chloro and nitro groups on a benzene ring but differs in the functional groups attached.

Uniqueness

4-chloro-3-nitro-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is unique due to its combination of functional groups and the presence of the oxazolo-pyridine moiety, which imparts specific chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

4-chloro-3-nitro-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClN4O4/c20-14-8-5-12(10-15(14)24(26)27)18(25)22-13-6-3-11(4-7-13)19-23-17-16(28-19)2-1-9-21-17/h1-10H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQFQFHOGZCGIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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